molecular formula C18H29N3O B7915969 (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide

Número de catálogo: B7915969
Peso molecular: 303.4 g/mol
Clave InChI: NMPUBZIIOZLDBX-IRXDYDNUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide is a chiral amide compound featuring a piperidine core substituted with a benzyl group at the 1-position and a dimethyl-butyramide moiety. Its stereochemical configuration (S,S) at the amino and piperidine centers is critical for its biological interactions, particularly in targeting proteases or receptors.

Propiedades

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPUBZIIOZLDBX-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a benzyl group, and a dimethylbutyramide moiety. Its stereochemistry is denoted as (S), indicating specific spatial arrangements that are crucial for its biological interactions.

PropertyValue
IUPAC Name(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methyl-N-propan-2-ylbutanamide
CAS Number1401666-42-9
Molecular FormulaC20H33N3O
Molecular Weight333.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, potentially affecting signal transduction pathways.

These interactions may lead to various biological effects such as cytotoxicity in cancer cells and modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its effects on colon cancer cell lines, the compound demonstrated selective cytotoxicity against cells with specific oncogenic mutations.

Case Study: Colon Cancer Cells

  • Cell Lines Tested : DLD-1 (APC mutant) and HCT116 (wild type).
  • Results : The compound showed an IC50 value of approximately 25 nM against DLD-1 cells, while no significant activity was observed against HCT116 cells, indicating a selective mode of action .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders.

Comparative Studies

To further understand the biological activity of this compound, comparative studies with related compounds have been conducted:

Compound NameIC50 (nM)TargetNotes
TASIN-125Colon Cancer CellsSelective for APC mutations
Compound X50Pancreatic Cancer CellsBroader activity profile
Compound Y>100Non-cancerous CellsLow selectivity

Aplicaciones Científicas De Investigación

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
  • Reagent in Organic Reactions: It is utilized in various organic reactions due to its ability to undergo oxidation, reduction, and nucleophilic substitution reactions.

2. Biology:

  • Biological Activity Studies: Research has focused on its interactions with enzymes and receptors, particularly in the context of G protein-coupled receptors (GPCRs), which are vital in many signaling pathways.
  • Mechanism of Action: The compound's unique structure enables it to modulate enzyme activity and receptor interactions, potentially influencing neurotransmitter release and cellular responses.

3. Medicine:

  • Therapeutic Investigations: The compound is being explored for its therapeutic potential in drug development, particularly targeting specific biological pathways.
  • Pharmacological Studies: Its interaction with various biological targets makes it a candidate for further pharmacological research aimed at treating diseases.

4. Industry:

  • Specialty Chemicals Production: It is employed in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

Case Study 1: Interaction with GPCRs

Research indicates that compounds similar to (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide can act as ligands for GPCRs. This interaction can lead to significant physiological effects, including modulation of neurotransmitter release. Studies have shown that such compounds can influence downstream signaling cascades, which are crucial for various cellular processes.

Case Study 2: Synthesis and Biological Evaluation

A study conducted on related piperidine derivatives explored their synthesis and subsequent biological evaluation. The results demonstrated that modifications to the piperidine ring could enhance binding affinity to specific receptors, suggesting potential pathways for therapeutic development.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Piperidine-Based Analogs

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide
  • Impact : Stereochemical inversion may reduce affinity for enzymes requiring (S)-configured substrates. This analog is listed as discontinued, suggesting challenges in synthesis or efficacy .
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4)
  • Modifications : Replaces the benzyl group with a methyl group at piperidine-1 and introduces a cyclopropylamide.
  • Properties : The cyclopropyl group enhances metabolic stability by reducing oxidative degradation. The methyl substitution may lower steric hindrance compared to benzyl, improving solubility .

Heterocyclic and Side-Chain Variants

(S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (Compound 8)
  • Structural Features : Incorporates an indole moiety and a branched 4-methylpentanamide chain.
  • Application : Synthesized as a dual inhibitor of SARS-CoV-2 cathepsin-L and main protease, achieving 93% yield. The indole group enhances π-π stacking with protease active sites, while the extended side chain improves hydrophobic interactions .
  • Data : HR-MS m/z: 557.2761 (calculated: 557.2758), confirming high purity .
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS 926230-08-2)
  • Key Differences : Replaces piperidine with pyrrolidine and adds an isopropyl group.
  • The isopropyl group elevates lipophilicity (logP), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Substituent-Driven Functional Changes

Compound Name Key Substituents Bioactivity/Application Synthesis Yield Reference
Target Compound Benzyl, dimethyl-butyramide Protease inhibition (theoretical) N/A
Compound 8 (Indole variant) Indole, 4-methylpentanamide SARS-CoV-2 dual protease inhibitor 93%
CAS 89009-81-4 Cyclopropyl, methyl-piperidine Metabolic stability enhancement Discontinued
CAS 926230-08-2 Pyrrolidine, isopropyl CNS-targeting potential N/A

Métodos De Preparación

Coupling of Piperidine and Butyramide Moieties

The most widely reported method involves a nucleophilic acyl substitution reaction between a chiral piperidine amine and an activated butyramide carbonyl. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to generate the reactive intermediate.

  • Stereospecific coupling : Reaction of (S)-1-benzyl-piperidin-3-amine with (S)-2-amino-3,N-dimethyl-butyric acid under inert conditions (argon/nitrogen atmosphere) to prevent oxidation.

Example Protocol (adapted from patent WO2018220646A1):

  • Dissolve (S)-2-amino-3,N-dimethyl-butyric acid (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C, stir for 30 minutes.

  • Introduce (S)-1-benzyl-piperidin-3-amine (1.05 eq) dropwise, then warm to room temperature.

  • Stir for 12–18 hours, monitor by TLC (ethyl acetate:hexane = 1:1).

  • Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 68–72% after purification.

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic or chemical resolution methods are employed:

  • Enzymatic kinetic resolution : Use of lipases (e.g., Candida antarctica Lipase B) to selectively acetylate one enantiomer of the piperidine intermediate.

  • Diastereomeric salt formation : Treatment with chiral acids (e.g., L-tartaric acid) to precipitate the desired (S,S)-diastereomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Anhydrous DMF or THFEnhances coupling efficiency
Temperature 0°C → RT (stepwise)Minimizes epimerization
Reaction Time 12–18 hoursBalances conversion vs. side reactions

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by stabilizing the transition state (5–10 mol% improves yield by 15–20%).

  • Molecular sieves (3Å) : Absorb moisture to prevent hydrolysis of the activated carbonyl.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

  • Preparative HPLC : C18 column (MeCN:H₂O + 0.1% TFA) resolves diastereomeric impurities.

Crystallization Strategies

Recrystallization from isopropyl acetate/cyclohexane (1:3 v/v) yields high-purity (>99% ee) product, as confirmed by chiral HPLC.

Analytical Data and Quality Control

Key Characterization Parameters :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.18 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, NH), 3.78 (d, J = 13.2 Hz, 1H, CH₂N), 2.91 (s, 3H, N-CH₃).

  • HPLC Purity : 98.5% (UV 254 nm, Zorbax SB-C18, 5 μm).

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, MeOH).

Challenges and Mitigation Strategies

  • Racemization at the α-Carbon :

    • Use low temperatures (<10°C) during coupling.

    • Avoid strong bases (e.g., NaOH) in aqueous workups.

  • Byproduct Formation :

    • N-methylation side products : Controlled stoichiometry of methylating agents (e.g., MeI).

    • Piperidine ring opening : Substitute polar aprotic solvents (e.g., DMF) for ethers.

Scalability and Industrial Considerations

  • Continuous Flow Reactors : Reduce reaction time from 18 hours to 2 hours via enhanced mass transfer.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 32 (benchmark for pharmaceutical intermediates).

    • E-factor : 18.7 kg waste/kg product (opportunities for solvent recycling) .

Q & A

Q. What are the recommended synthetic pathways and analytical techniques for preparing (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-3,N-dimethyl-butyramide?

Answer:

  • Synthesis : The compound is typically synthesized via multi-step amide coupling reactions. For example, chiral piperidine derivatives are coupled with amino acid precursors under controlled conditions. A general procedure involves protecting group strategies (e.g., benzyl groups) and catalytic hydrogenation for deprotection .
  • Characterization :
    • HPLC : Reverse-phase HPLC with gradient elution (e.g., retention time 30.7 minutes) is used to assess purity .
    • Mass Spectrometry : ESI-MS (e.g., m/z 492.2 [M+Na]⁺) confirms molecular weight and structural integrity .
    • Chiral Chromatography : Required to resolve stereoisomers, as minor changes in chromatographic conditions can separate epimers .

Q. How should researchers handle and store this compound to ensure stability and safety?

Answer:

  • Handling : Use in a ventilated fume hood with PPE (gloves, lab coat, safety goggles). Avoid dust generation to prevent inhalation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Incompatible with oxidizing agents; segregate in fireproof cabinets .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What methodologies are effective for resolving stereochemical inconsistencies in synthetic batches?

Answer:

  • Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile/water ratios) or column temperature to separate co-eluting epimers. Evidence shows that chiral stationary phases (CSPs) effectively distinguish (S,S) and (R,R) configurations .
  • NMR Analysis : Use NOESY or ROESY to confirm spatial arrangements of substituents on the piperidine and amide moieties .
  • Crystallography : X-ray diffraction of single crystals provides definitive stereochemical assignments .

Q. How can researchers evaluate the compound’s pharmacokinetic profile and metabolic stability?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots (e.g., piperidine N-debenzylation) .
    • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding affinity to albumin/globulins .
  • In Vivo Studies : Administer radiolabeled compound (³H or ¹⁴C) to track distribution, excretion, and metabolite formation in rodent models .

Q. What strategies address batch-to-batch variability in impurity profiles?

Answer:

  • Impurity Tracking : Use LC-MS/MS to identify byproducts (e.g., dealkylated intermediates or oxidation products). For example, "unidentified impurities" in pharmacopeial standards require threshold monitoring (e.g., ≤0.15%) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., excess benzyl halide) or purification steps (e.g., recrystallization from ethanol/water) to suppress side reactions .
  • Stability Studies : Conduct forced degradation (heat, light, pH extremes) to predict long-term impurity formation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., µ-opioid receptors)?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to MOR active sites. Key interactions include hydrogen bonding with Asp147 and hydrophobic contacts with Trp318 .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the receptor-ligand complex .
  • SAR Analysis : Compare analogs (e.g., naphthalene-substituted derivatives) to identify structural motifs critical for agonist activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity during amide bond formation .
  • Continuous Flow Systems : Minimize racemization by reducing residence time in reactive intermediates .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. Table 1: Key Analytical Parameters for Batch Validation

ParameterMethodAcceptance CriteriaReference
PurityHPLC (gradient)≥98% (area normalization)
Enantiomeric ExcessChiral HPLC≥99.5% (S,S configuration)
Residual SolventsGC-MS≤500 ppm (ICH Q3C guidelines)
Heavy MetalsICP-MS≤10 ppm

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.